Apalutamide

Catalog No.
S548653
CAS No.
956104-40-8
M.F
C21H15F4N5O2S
M. Wt
477.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apalutamide

CAS Number

956104-40-8

Product Name

Apalutamide

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

Molecular Formula

C21H15F4N5O2S

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)

InChI Key

HJBWBFZLDZWPHF-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Solubility

practically insoluble in aqueous media

Synonyms

ARN509; ARN 509; ARN-509; JNJ56021927; JNJ-56021927; JNJ 56021927; Apalutamide

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Description

The exact mass of the compound Apalutamide is 477.08826 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (50 mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Thiohydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Apalutamide functions by inhibiting the Androgen Receptor (AR) signaling pathway. Prostate cancer cells rely on testosterone and its interaction with AR for growth. Apalutamide blocks AR from binding to testosterone and prevents its translocation to the nucleus, thereby halting the transcription of genes crucial for cancer cell proliferation [].

Treatment Applications

Research has explored Apalutamide's efficacy in various prostate cancer stages:

  • Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC): The SPARTAN phase III trial demonstrated Apalutamide's effectiveness in extending metastasis-free survival in nmCRPC patients. This was a landmark study as Apalutamide became the first FDA-approved treatment for this specific indication [].
  • Metastatic Castration-Sensitive Prostate Cancer (mCSPC): Studies like the CARD trial are investigating the use of Apalutamide alongside androgen deprivation therapy (ADT) for mCSPC. Initial findings suggest a potential benefit in improving overall survival rates [].

Clinical Trials and Ongoing Research

Apalutamide's efficacy is being continuously evaluated through clinical trials. Recent updates include:

  • Phase III Expanded Access Program: This program by Aragon Pharmaceuticals is exploring Apalutamide's use in hormone-refractory prostate cancer patients in Brazil, Mexico, and Colombia [].
  • Phase II Trial for Adjunctive Treatment: An ongoing phase II trial by Janssen Research & Development is assessing Apalutamide's effectiveness as an adjuvant therapy in the USA [].

Safety and Side Effects

Research into Apalutamide's safety profile is ongoing. A study analyzing the FDA Adverse Event Reporting System (FAERS) database identified potential side effects like fatigue, rash, diarrhea, and hot flashes [].

Apalutamide is a second-generation, selective antagonist of the androgen receptor, primarily developed for the treatment of castration-resistant prostate cancer. It operates by binding to the ligand-binding domain of the androgen receptor, thereby inhibiting receptor activation, preventing its translocation into the nucleus, and obstructing the transcription of target genes. This tri-modal mechanism of action induces tumor cell death by disrupting androgen receptor signaling pathways, which are often upregulated in prostate cancer due to gene amplification or mutation .

Apalutamide acts by competitively binding to the androgen receptor (AR) in prostate cancer cells. This prevents testosterone and other androgens from binding and activating the AR signaling pathway, which is essential for prostate cancer cell growth and survival [].

In addition to AR antagonism, Apalutamide may also induce AR degradation and inhibit the production of prostate-specific antigen (PSA), a marker for prostate cancer progression [].

Apalutamide is generally well-tolerated, but some common side effects include fatigue, rash, hot flashes, and joint pain []. Clinical trials have reported minimal to no effects on cognitive function.

Apalutamide can interact with other medications, so it is crucial to disclose all medications to your doctor before starting treatment [].

Apalutamide exhibits reactivity with thiol nucleophiles, particularly glutathione, leading to the formation of rearranged thiazoline products. This chemical behavior is attributed to its unique 2-cyanopyridine moiety, which distinguishes it from other androgen receptor inhibitors like enzalutamide. Radiolabeled studies indicate that apalutamide interacts with plasma proteins in both human and mouse models, suggesting a propensity for covalent binding that may contribute to its pharmacological effects and side effects, such as skin rashes .

The synthesis of apalutamide involves several key steps:

  • Formation of 2-Cyanopyridine: The synthesis begins with the preparation of a 2-cyanopyridine derivative.
  • Cyclobutyl Group Introduction: A cyclobutyl group is introduced through a series of coupling reactions.
  • Final Coupling: The final compound is formed by coupling the modified 2-cyanopyridine with appropriate functional groups to yield apalutamide.

These steps are designed to ensure high purity and yield while maintaining the desired biological activity against the androgen receptor .

Apalutamide is primarily used in clinical settings for:

  • Castration-Resistant Prostate Cancer: It is indicated for patients with non-metastatic castration-resistant prostate cancer and metastatic castration-sensitive prostate cancer.
  • Clinical Trials: Ongoing research continues to explore its efficacy in various stages and forms of prostate cancer, as well as potential applications in other malignancies influenced by androgen signaling .

Interaction studies have highlighted significant differences between apalutamide and other androgen receptor inhibitors. For instance, apalutamide has been shown to have a higher incidence of skin rashes compared to enzalutamide, which correlates with its unique chemical structure that may trigger immune responses through covalent modifications with proteins. These findings suggest that patient monitoring for cutaneous adverse events is crucial when administering apalutamide .

Several compounds share structural or functional similarities with apalutamide. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
EnzalutamideAndrogen receptor antagonistLower incidence of skin rash compared to apalutamide
AbirateroneAndrogen biosynthesis inhibitorTargets steroidogenesis rather than receptor signaling
DarolutamideAndrogen receptor antagonistLess reactive than apalutamide; similar efficacy in CRPC
FlutamideNon-steroidal antiandrogenOlder generation; associated with more severe side effects

Apalutamide's distinct 2-cyanopyridine moiety contributes to its unique reactivity and associated adverse effects, setting it apart from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

477.08825856 g/mol

Monoisotopic Mass

477.08825856 g/mol

Heavy Atom Count

33

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4T36H88UA7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Apalutamide is indicated for the treatment of patients with metastatic castration-sensitive prostate cancer and non-metastatic castration-resistant prostate cancer.
FDA Label
Erleada is indicated: in adult men for the treatment of non metastatic castration resistant prostate cancer (nmCRPC) who are at high risk of developing metastatic disease. in adult men for the treatment of metastatic hormone-sensitive prostate cancer (mHSPC) in combination with androgen deprivation therapy (ADT).

Livertox Summary

Apalutamide is a third generation, oral nonsteroidal antiandrogen used to treat nonmetastatic castration-resistant prostate cancer. Apalutamide is associated with a low rate of serum enzyme elevation during therapy but has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Apalutamide
US Brand Name(s): Erleada
FDA Approval: Yes
Apalutamide is approved to treat: Prostate cancer. It is used: In patients whose cancer has metastasized (spread to other parts of the body) and is castration sensitive (has responded to treatments that lower testosterone levels).
In patients whose cancer has not metastasized and is castration resistant (has not responded to treatments that lower testosterone levels).

Pharmacology

In an open-label, uncontrolled, multi-center, single-arm dedicated QT study in 45 patients with CRPC, an exposure-QT analysis suggested a concentration-dependent increase in QTcF for apalutamide and its active metabolite. Apalutamide demonstrated an antitumor activity in the mouse xenograft models of prostate cancer, where it decreased tumor cell proliferation and reduced tumor volume [FDA Label].
Apalutamide is a small molecule and androgen receptor (AR) antagonist with potential antineoplastic activity. Apalutamide binds to AR in target tissues thereby preventing androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot be translocated to the nucleus. This prevents binding to and transcription of AR-responsive genes. This ultimately inhibits the expression of genes that regulate prostate cancer cell proliferation and may lead to an inhibition of cell growth in AR-expressing tumor cells.

ATC Code

L02BB05
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB05 - Apalutamide

Mechanism of Action

Persistent androgen receptor (AR) signaling is a common feature of castration-resistant prostate cancer (CRPC), attributed to AR gene amplification, AR gene mutation, increased AR expression, or increased androgen biosynthesis in prostate tumors. Apalutamide is an antagonist of AR that binds directly to the ligand-binding domain of the AR with the IC50 of 16 nM. Upon binding, apalutamide disrupts AR signalling, inhibits DNA binding, and impedes AR-mediated gene transcription. Apalutamide impairs the translocation of AR from the cytoplasm to the nucleus thus reducing the concentrations of AR available to interact with the androgen response elements (AREs). Upon treatment with apalutamide, AR was not recruited to the DNA promoter regions. Its main metabolite, N-desmethyl apalutamide, is a less potent inhibitor of AR, and exhibited one-third of the activity of apalutamide in an in vitro transcriptional reporter assay.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

956104-40-8

Absorption Distribution and Excretion

Mean absolute oral bioavailability was approximately 100%. The median time to achieve peak plasma concentration (tmax) was 2 hours (range: 1 to 5 hours). The major active metabolite N-desmethyl apalutamide Cmax was 5.9 mcg/mL (1.0) and AUC was 124 mcg·h/mL (23) at steady-state after the recommended dosage. Administration of apalutamide to healthy subjects under fasting conditions and with a high-fat meal (approximately 500 to 600 fat calories, 250 carbohydrate calories, and 150 protein calories) resulted in no clinically relevant changes in Cmax and AUC. The median time to reach tmax was delayed approximately 2 hours with food. Following administration of the recommended dosage, apalutamide steady-state was achieved after 4 weeks and the mean accumulation ratio was approximately 5-fold. Apalutamide Cmax was 6.0 mcg/mL (1.7) and AUC was 100 mcg·h/mL (32) at steady-state. Daily fluctuations in apalutamide plasma concentrations were low, with the mean peak-to-trough ratio of 1.63. Oral administration of four 60 mg apalutamide tablets dispersed in applesauce resulted in no clinically relevant changes in Cmax and AUC compared to the administration of four intact 60 mg tablets under fasting conditions.
Apalutamide and its main active metabolite are subject to both renal and focal elimination. Up to 70 days following a single oral administration of radiolabeled apalutamide, 65% of the dose was recovered in urine (1.2% of dose as unchanged apalutamide and 2.7% as N-desmethyl apalutamide) and 24% was recovered in feces (1.5% of dose as unchanged apalutamide and 2% as N-desmethyl apalutamide).
The mean apparent volume of distribution at steady state of apalutamide was approximately 276 L.
The CL/F of apalutamide was 1.3 L/h after single dosing and increased to 2.0 L/h at steady-state after once-daily dosing likely due to CYP3A4 auto-induction. The auto-induction effect likely reached its maximum at the recommended dosage because exposure to apalutamide across the dose range of 30 to 480 mg is dose-proportional.

Metabolism Metabolites

Metabolism is the main route of elimination of apalutamide. Apalutamide is primarily metabolized by CYP2C8 and CYP3A4 to form active metabolite, N-desmethyl apalutamide. The contribution of CYP2C8 and CYP3A4 in the metabolism of apalutamide is estimated to be 58% and 13% following single dose but changes to 40% and 37%, respectively at steady-state. The auto-induction of CYP3A4-mediated metabolism by apalutamide may explain the increase in CYP3A4 enzymatic activity at steady-state.

Wikipedia

Apalutamide
Rhenium_ditelluride

Biological Half Life

The mean effective half-life for apalutamide in patients with NM-CRPC was approximately 3 days at steady-state.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Clegg NJ, Wongvipat J, Tran C, Ouk S, Dilhas A, Joseph J, Chen Y, Grillot K, Bischoff ED, Cai L, Aparicio A, Dorow S, Arora V, Shao G, Qian J, Zhao H, Yang G, Cao C, Sensintaffar J, Wasielewska T, Herbert MR, Bonnefous C, Darimont B, Scher  HI, Smith-Jones PM, Klang M, Smith ND, de Stanchina E, Wu N, Ouerfelli O, Rix P, Heyman R, Jung ME, Sawyers CL, Hager JH. ARN-509: a novel anti-androgen for prostate cancer treatment. Cancer Res. 2012 Mar 15;72(6):1494-1503. Epub 2012 Jan 20.PubMed  PMID: 22266222.

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